N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 921844-53-3
VCID: VC11950971
InChI: InChI=1S/C17H20ClN3O2S/c1-10-5-6-11(7-13(10)18)19-14(22)8-12-9-24-16(20-12)21-15(23)17(2,3)4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,20,21,23)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl
Molecular Formula: C17H20ClN3O2S
Molecular Weight: 365.9 g/mol

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

CAS No.: 921844-53-3

Cat. No.: VC11950971

Molecular Formula: C17H20ClN3O2S

Molecular Weight: 365.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide - 921844-53-3

Specification

CAS No. 921844-53-3
Molecular Formula C17H20ClN3O2S
Molecular Weight 365.9 g/mol
IUPAC Name N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C17H20ClN3O2S/c1-10-5-6-11(7-13(10)18)19-14(22)8-12-9-24-16(20-12)21-15(23)17(2,3)4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,20,21,23)
Standard InChI Key RJQSGFILKLNHCC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a central 1,3-thiazole ring, a heterocyclic scaffold known for its prevalence in bioactive molecules. Attached to the thiazole’s 4-position is a carbamoylmethyl group, which further connects to a 3-chloro-4-methylphenyl moiety. The 2-position of the thiazole is substituted with a 2,2-dimethylpropanamide group, introducing steric bulk and potential hydrogen-bonding capabilities.

Key Functional Groups:

  • Thiazole ring: Imparts aromaticity and potential π-π stacking interactions with biological targets.

  • Chloro-substituted phenyl group: Enhances lipophilicity and may influence target binding through halogen bonding .

  • Carbamoyl and dimethylpropanamide groups: Provide hydrogen-bond donors/acceptors, critical for molecular recognition.

Physicochemical Properties

Table 1 summarizes the compound’s fundamental physicochemical characteristics derived from its molecular formula and structural analysis.

Table 1: Physicochemical Properties of N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₃O₂S
Molecular Weight365.9 g/mol
CAS Registry Number921844-53-3
Predicted LogP~3.2 (Moderately lipophilic)
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (Carbonyl, thiazole N)

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.

  • Carbamoylmethyl Introduction: Reaction of the thiazole intermediate with chloroacetyl chloride, followed by amidation with 3-chloro-4-methylaniline.

  • Propanamide Attachment: Coupling the thiazole’s 2-amino group with 2,2-dimethylpropanoyl chloride under basic conditions.

Analytical Characterization

Critical spectroscopic data for structural confirmation include:

  • ¹H NMR: Peaks corresponding to the methyl groups (~1.2 ppm), aromatic protons (~7.0–7.5 ppm), and NH resonances (~8.5–10 ppm).

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

Hypothesized Biological Activities

Anticancer Mechanisms

The compound’s ability to intercalate DNA or inhibit tyrosine kinases is theorized based on structural analogs. The 3-chloro-4-methylphenyl moiety may confer selectivity toward cancer cell lines by interacting with overexpressed receptors.

Future Research Directions

In Vitro and In Vivo Studies

Prioritizing assays against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and cancer cell lines (e.g., MCF-7, HeLa) will validate preliminary activity claims.

Pharmacokinetic Optimization

Modifying the dimethylpropanamide group to improve aqueous solubility could enhance bioavailability. Computational modeling (e.g., molecular docking) may identify target proteins for rational drug design.

Toxicity Profiling

Assessing acute and chronic toxicity in model organisms is essential to establish safety margins before clinical consideration.

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